N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
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Overview
Description
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a pyrimidine ring, which is further substituted with diethylamino and methyl groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, which is achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions. The diethylamino group is introduced via nucleophilic substitution reactions, often using diethylamine as the nucleophile. The final step involves coupling the pyrimidine derivative with a benzamide precursor, typically through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Diethylamine, halogenated reagents, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide can be compared with other similar compounds, such as:
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide: Similar structure but with dimethylamino instead of diethylamino group.
N-(4-{[4-(diethylamino)-5-methylpyrimidin-2-yl]amino}phenyl)benzamide: Similar structure but with a methyl group at a different position on the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H25N5O |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C22H25N5O/c1-4-27(5-2)20-15-16(3)23-22(26-20)25-19-13-11-18(12-14-19)24-21(28)17-9-7-6-8-10-17/h6-15H,4-5H2,1-3H3,(H,24,28)(H,23,25,26) |
InChI Key |
NXRROFVTVWFWGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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